molecular formula C8H11ClFNO B2930828 5-Fluoro-2-methoxybenzylamine hydrochloride CAS No. 562080-99-3

5-Fluoro-2-methoxybenzylamine hydrochloride

Cat. No. B2930828
CAS RN: 562080-99-3
M. Wt: 191.63
InChI Key: OGXUYXTXTSSKAY-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxybenzylamine hydrochloride is a chemical compound used in various scientific experiments in the fields of pharmacology, medicinal chemistry, and drug design. It has a molecular weight of 155.17 .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-methoxybenzylamine hydrochloride is represented by the InChI code: 1S/C8H10FNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3 . This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom in the molecule.


Physical And Chemical Properties Analysis

5-Fluoro-2-methoxybenzylamine hydrochloride is a clear liquid at ambient temperature . to 97% .

Scientific Research Applications

I have conducted a search for the scientific research applications of “5-Fluoro-2-methoxybenzylamine hydrochloride,” but unfortunately, the available online resources do not provide a detailed analysis of its unique applications in various fields of research. The search results primarily offer product availability and safety data sheets from suppliers like Sigma-Aldrich and Smolecule .

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Therefore, it’s important to handle this compound with appropriate safety measures, including wearing protective clothing and ensuring adequate ventilation .

properties

IUPAC Name

(5-fluoro-2-methoxyphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c1-11-8-3-2-7(9)4-6(8)5-10;/h2-4H,5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXUYXTXTSSKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methoxybenzylamine hydrochloride

Synthesis routes and methods

Procedure details

This compound was prepared using the procedure described in Example 74, using 2-chloro-N-(2-methoxy-5-trifluoromethoxy-benzyl)-acetamide, instead of 2-chloro-N-(2-hydroxy-4-trifluoromethoxy-benzyl)-acetamide. 1H NMR (CD3OD) δ=7.15–7.11 (2H, m), 7.06–7.03 (1H, m), 4.06 (2H, s), 3.88 (3H, s).
Name
2-chloro-N-(2-methoxy-5-trifluoromethoxy-benzyl)-acetamide
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